Fmoc-Glu(OtBu)-OL
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Overview
Description
Fmoc-Glu(OtBu)-OL, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is a selectively protected building block used in peptide synthesis. It is widely utilized in the preparation of γ-glutamyl peptides and branched esters, amides, lactams, and lactones containing the glutamyl unit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-OL typically involves several steps:
Formation of Fmoc Chloride: Fmoc chloride is synthesized from fluorenylmethanol through a chemical reaction.
Reaction with L-Glutamic Acid: The Fmoc chloride is then reacted with L-glutamic acid to form Fmoc-Glu.
Esterification: The final step involves reacting Fmoc-Glu with tert-butanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.
Deprotection Reactions: The Fmoc and tert-butyl groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include branched esters, amides, lactams, and lactones containing the glutamyl unit .
Scientific Research Applications
Fmoc-Glu(OtBu)-OL has a wide range of applications in scientific research:
Peptide Synthesis: It is a standard reagent for introducing glutamic acid residues into peptide sequences.
Pharmaceutical Development: Used in the synthesis of novel dual agonists for metabolic disorders, including treatments for diabetes and obesity.
Chemical Biology: Employed in the preparation of stapled α-helical peptides and peptide C-terminal thioesters.
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-OL involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the tert-butyl group protects the carboxyl group. These protective groups can be selectively removed to expose the functional groups for further reactions, facilitating the synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.
Fmoc-β-Glu(OtBu)-OH: A β-glutamic acid derivative with similar protective groups.
Fmoc-D-Glu(OtBu)-OH: The D-enantiomer of Fmoc-Glu(OtBu)-OH.
Uniqueness
Fmoc-Glu(OtBu)-OL is unique due to its specific application in the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit. Its selective protection and deprotection capabilities make it a valuable tool in peptide synthesis and pharmaceutical development .
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28) |
InChI Key |
XYRSVJWUWKIUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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